molecular formula C16H16O B15159499 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene CAS No. 869885-81-4

1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene

Cat. No.: B15159499
CAS No.: 869885-81-4
M. Wt: 224.30 g/mol
InChI Key: OFKZDYVMACGADX-UHFFFAOYSA-N
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Description

1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyl group and a 3-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The ethenyl group can participate in conjugation with the benzene ring, enhancing the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene is unique due to the presence of both the ethenyl and phenoxy methyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .

Properties

CAS No.

869885-81-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-ethenyl-3-[(3-methylphenoxy)methyl]benzene

InChI

InChI=1S/C16H16O/c1-3-14-7-5-8-15(11-14)12-17-16-9-4-6-13(2)10-16/h3-11H,1,12H2,2H3

InChI Key

OFKZDYVMACGADX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC(=CC=C2)C=C

Origin of Product

United States

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